molecular formula C11H10N2O4 B1435897 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol CAS No. 1231244-45-3

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol

Cat. No. B1435897
M. Wt: 234.21 g/mol
InChI Key: BRJIGKVRCJZTPU-UHFFFAOYSA-N
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Description

“2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol” is a chemical compound with the molecular formula C11H10N2O4. It is available for purchase from various suppliers .

Scientific Research Applications

Isoxazole Synthesis

Isoxazoles, including compounds like 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol, can be synthesized through 1,3-dipolar cycloaddition. This process involves the condensation of primary activated nitro compounds with alkenes or alkynes, resulting in isoxazolines or isoxazoles. This method is noteworthy for its efficacy in producing isoxazoles under certain conditions, such as using ethanol at higher temperatures for improved results and shorter reaction times (Machetti, Cecchi, Trogu, & Sarlo, 2007).

Heterocyclic Compound Synthesis

The compound is also relevant in the synthesis of polysubstituted pyrazoles and isoxazoles. A Brønsted acid-initiated reaction involving 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine is used for this purpose. This approach is significant for creating biologically active compounds, indicating potential applications in pharmaceuticals (Chagarovskiy, Budynina, Ivanova, Rybakov, Trushkov, & Melnikov, 2016).

Novel Triheterocyclic Compounds

Research also focuses on the synthesis of new triheterocyclic compounds containing isoxazole, imidazole, and coumarin ring systems. These compounds, derived from isoxazole-based structures, are explored for their considerable bioactivity, potentially useful in various therapeutic applications (Rajanarendar, Karunakar, & Srinivas, 2005).

Bioactive Compound Applications

Further research in this area includes the development of novel substituted isoxazole derivatives for their potential as antimicrobial and analgesic agents. Such studies highlight the significance of isoxazole cores in natural and biologically active molecules, underscoring the importance of efficient synthesis methods for these heterocycles (Sudheendra & Moid, 2012).

Future Directions

Isoxazoles, including “2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are the subject of ongoing research in medicinal chemistry .

properties

IUPAC Name

2-[3-(3-nitrophenyl)-1,2-oxazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-5-4-10-7-11(12-17-10)8-2-1-3-9(6-8)13(15)16/h1-3,6-7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJIGKVRCJZTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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